MIC Comparison: 2,4-Dinitrobenzenesulfonamide vs. Isoniazid Against M. tuberculosis
A derivative of 2,4-dinitrobenzenesulfonamide, N-benzyl-2,4-dinitrobenzenesulfonamide (6), demonstrates superior antimycobacterial potency compared to the first-line clinical agent isoniazid. In a Mycobacterium tuberculosis (Mtb) inhibition assay, compound (6) exhibited a Minimum Inhibitory Concentration (MIC) of 0.15 μM, whereas isoniazid showed an MIC of 0.37 μM [1]. This represents a 2.5-fold improvement in potency, highlighting the biological relevance of the 2,4-dinitrobenzenesulfonamide scaffold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | N-Benzyl-2,4-dinitrobenzenesulfonamide: MIC = 0.15 μM |
| Comparator Or Baseline | Isoniazid (clinical antimycobacterial agent): MIC = 0.37 μM |
| Quantified Difference | 2.5-fold lower MIC (higher potency) |
| Conditions | In vitro Mtb growth inhibition assay |
Why This Matters
This quantifies the potential of 2,4-dinitrobenzenesulfonamide derivatives as leads for new antimycobacterial agents, offering a potency advantage over an established drug.
- [1] Malwal, S. R., Sriram, D., Yogeeswari, P., & Chakrapani, H. (2012). Design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents. Journal of Medicinal Chemistry, 55(1), 553–557. https://doi.org/10.1021/jm201023g View Source
